Allyl pyrazinoate

Description

Pyrazinoic acid itself is the pharmacologically active metabolite of pyrazinamide (PZA), a first-line antituberculosis (TB) drug, and is known to inhibit urate excretion by the kidneys, leading to urate retention . This article compares allyl pyrazinoate with related pyrazine derivatives and allyl-containing compounds, leveraging data from structurally or functionally similar molecules.

Properties

CAS No. |

132172-97-5 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

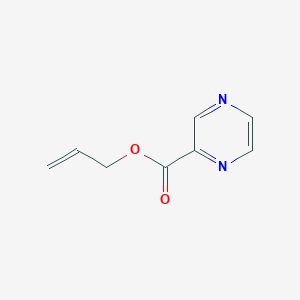

IUPAC Name |

prop-2-enyl pyrazine-2-carboxylate |

InChI |

InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7-6-9-3-4-10-7/h2-4,6H,1,5H2 |

InChI Key |

PMUVYSFTPNYAAQ-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=NC=CN=C1 |

Canonical SMILES |

C=CCOC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate allylating agent under controlled conditions. One common method is the esterification of pyrazine-2-carboxylic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of prop-2-enyl pyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Allyl pyrazinoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Pyrazine-2-carbinol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl pyrazinoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of prop-2-enyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Pyrazinoic Acid and Its Esters

Structural and Functional Differences

- Pyrazinoic acid: Directly inhibits Mycobacterium tuberculosis fatty acid synthase type I (FASI), with 97% inhibition of palmitic acid biosynthesis in replicating bacilli .

- n-Propyl pyrazinoate: Exhibits 96% FASI inhibition, surpassing pyrazinoic acid in potency (MICs: 12.5–25 μg/mL vs. 50–100 μg/mL for pyrazinoic acid) .

- Allyl pyrazinoate (inferred): Likely shares FASI inhibition but may differ in pharmacokinetics due to allyl group’s lipophilicity and metabolic pathways.

Table 1: Comparative Activity of Pyrazinoate Derivatives

*Data for this compound inferred from structural analogs.

Metabolic Considerations

- n-Propyl pyrazinoate: Circumvents PZA resistance by bypassing mycobacterial amidase activation .

- This compound: May face toxicity risks due to allyl group metabolism to acrolein, a known cytotoxic compound (observed in allyl acetate/alcohol metabolism) .

Comparison with Pyrazinamide (PZA)

- Mechanism: PZA is a prodrug requiring conversion to pyrazinoic acid via mycobacterial amidase. Resistance arises from amidase mutations .

- Limitations: this compound’s therapeutic index may be narrower due to allyl group toxicity compared to PZA’s established safety profile .

Comparison with Other Allyl-Containing Compounds

Toxicity and Pharmacokinetics

- Allyl isothiocyanate : Highly toxic (lethal at 0.3–0.5 mg/1000 cc air), used as an insecticide .

- Allyl alcohol/acetate : Metabolized to acrolein, causing systemic toxicity (e.g., hepatic necrosis) .

Table 2: Allyl Group Impact on Compound Properties

Pharmacological Interactions: Uricosuric Effects

Pyrazinoic acid and its derivatives interact with renal urate transporters:

- Pyrazinoate: Inhibits urate secretion at low doses (plasma <10 μg/mL) but causes uricosuria at high doses (>600 μg/mL) .

- Drug Interactions: MK-196: Overcomes pyrazinoate-induced urate retention, unlike probenecid . Probenecid: Uricosuric effect blocked by pyrazinoate .

- This compound: Likely shares bidirectional urate transport modulation but may alter renal clearance due to allyl group’s hydrophobicity.

Q & A

Q. What are the established synthetic routes for producing allyl pyrazinoate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via esterification of pyrazinoic acid with allyl alcohol. A method adapted from methyl pyrazinoate synthesis involves refluxing pyrazinoic acid with allyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under anhydrous conditions . Crude yields of ~67% can be achieved, with purity improved via sublimation or recrystallization. Optimization requires monitoring reaction time, temperature, and stoichiometric ratios using techniques like thin-layer chromatography (TLC) . For scale-up, inert atmospheres (N₂/Ar) prevent oxidation of the allyl group.

Q. How does pH influence the antimicrobial activity of this compound against Mycobacterium tuberculosis, and what experimental designs are critical for evaluating this relationship?

Pyrazinoate esters, including this compound, exhibit pH-dependent activity due to hydrolysis into pyrazinoic acid (active form). Under acidic conditions (pH ~5–6), the MIC decreases significantly (e.g., from 0.48 mM at pH 7 to 1–100 µM at pH 6.4) . Researchers should design experiments using M. tuberculosis cultures buffered at varying pH levels (e.g., 6.4–7.3) and measure bacterial viability via colony-forming unit (CFU) assays. Proton nuclear magnetic resonance (¹H-NMR) can confirm ester hydrolysis kinetics, while membrane potential assays (e.g., fluorescent dyes) validate disruption of bacterial energetics .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm esterification and allyl group integrity (δ ~4.5–5.5 ppm for allyl protons) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ indicate ester carbonyl groups .

- X-ray diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemical configurations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts or intermediates are pivotal?

Enantioselective allylation of pyrazinoate precursors (e.g., hydrazides or oximes) can be mediated by palladium catalysts. For example, Pd(PPh₃)₄ with chiral bisphosphine ligands (e.g., BINAP) enables asymmetric allylic substitution, yielding enantiopure intermediates . Diastereoselective halocyclization of these intermediates (e.g., using N-bromosuccinimide) generates pyrazolidine derivatives with up to three stereocenters . Reaction regioselectivity and enantiomeric excess (ee) should be analyzed via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What role does this compound play in modulating the electronic properties of iridium(III) complexes, and how can these be exploited in spectroscopic studies?

this compound acts as an ancillary ligand in heteroleptic iridium(III) complexes (e.g., [Ir(quinoxaline)₂(pyrazinoate)]), stabilizing the HOMO energy and inducing hypsochromic shifts in emission spectra . Researchers should synthesize such complexes and characterize them via cyclic voltammetry (CV) to assess redox potentials and time-resolved luminescence spectroscopy to measure excited-state lifetimes (typically ~100 ns). Density functional theory (DFT) calculations correlate experimental data with electronic transitions (e.g., metal-to-ligand charge transfer) .

Q. What mechanistic insights explain this compound’s disruption of mycobacterial membrane transport, and how can these be validated experimentally?

Pyrazinoic acid (the hydrolyzed form of this compound) acts as a protonophore, dissipating the proton gradient across M. tuberculosis membranes . To validate this, use membrane potential-sensitive dyes (e.g., DiOC₂) in flow cytometry assays. Compare wild-type and pyrazinamide-resistant strains (e.g., pncA mutants) to isolate resistance mechanisms. Synergy studies with other proton gradient disruptors (e.g., carbonyl cyanide m-chlorophenyl hydrazone) can enhance growth inhibition .

Methodological Considerations

- Contradiction analysis : Discrepancies in MIC values across studies may arise from pH variability or strain-specific resistance. Replicate experiments under standardized conditions and include positive controls (e.g., pyrazinamide) .

- Data validation : Cross-reference spectroscopic findings (e.g., NMR, MS) with computational models (e.g., Gaussian for DFT) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.